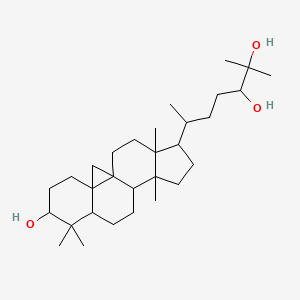
Cycloartane-3,24,25-triol
Overview
Description
Cycloartane-3,24,25-triol is a naturally occurring triterpenoid compound found in various plant species. It has garnered significant attention due to its potential therapeutic properties, particularly in the field of cancer research. This compound is characterized by its unique cycloartane skeleton, which includes three hydroxyl groups at positions 3, 24, and 25.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloartane-3,24,25-triol can be synthesized through various chemical reactions. One common method involves the extraction from natural sources such as the flowers of Chrysanthemum morifolium . The compound can also be synthesized in the laboratory using specific reagents and conditions. For instance, the synthesis may involve the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials. The barks of Aphanamixis polystachya have been identified as a source for this compound . The extraction process is followed by purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Cycloartane-3,24,25-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: The compound reacts with common reagents such as oxidizing agents, reducing agents, and nucleophiles. Specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield oxidized derivatives with enhanced biological activity .
Scientific Research Applications
Chemistry: In chemistry, Cycloartane-3,24,25-triol serves as a precursor for synthesizing other bioactive compounds. Its unique structure makes it a valuable starting material for chemical modifications.
Biology: In biological research, this compound has shown promising results in inhibiting the growth of cancer cells. Studies have demonstrated its ability to selectively inhibit MRCKα kinase, which plays a crucial role in cancer cell proliferation .
Medicine: this compound has potential therapeutic applications in medicine, particularly in the treatment of prostate cancer. It has been shown to reduce the viability of prostate cancer cell lines, making it a potential candidate for drug development .
Industry: In the industrial sector, this compound is used as a reference standard and a synthetic precursor for various pharmacological research applications .
Mechanism of Action
Cycloartane-3,24,25-triol is part of a broader class of cycloartane-type triterpenoids. Similar compounds include Cycloart-23-ene-3,25-diol and other cycloartane glycosides. These compounds share a similar cycloartane skeleton but differ in the number and position of hydroxyl groups . This compound is unique due to its three hydroxyl groups, which contribute to its distinct biological activity.
Comparison with Similar Compounds
- Cycloart-23-ene-3,25-diol
- Cycloartane glycosides
- Cycloartane-type triterpenoids from Curculigo orchioides
Properties
IUPAC Name |
6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylheptane-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRIPHYESIGPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (3beta,24xi)-Cycloartane-3,24,25-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110044-47-8 | |
| Record name | (3beta,24xi)-Cycloartane-3,24,25-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 - 156 °C | |
| Record name | (3beta,24xi)-Cycloartane-3,24,25-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-5-Bromo-1-methyl-3-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]pyridin-2(1H)-one](/img/structure/B12277876.png)
![(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12277879.png)
![4-bromo-1-{[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277880.png)
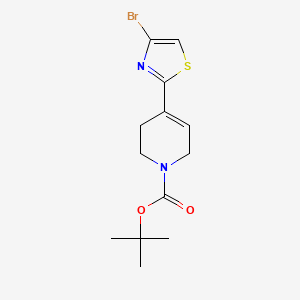
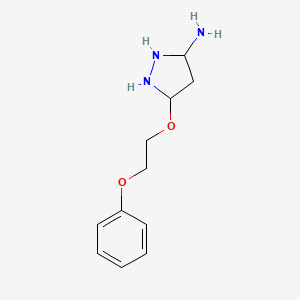
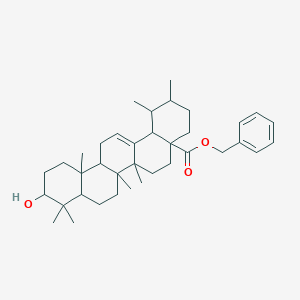
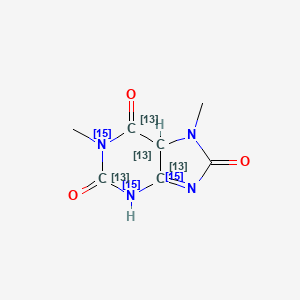

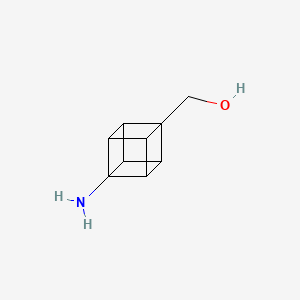
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12277913.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-](/img/structure/B12277934.png)
![Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate](/img/structure/B12277938.png)
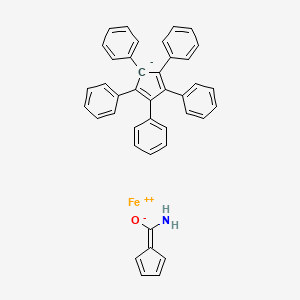
![methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B12277944.png)
